![molecular formula C12H13N3O B5856787 2-cyano-3-[(4-methylphenyl)amino]-2-butenamide](/img/structure/B5856787.png)
2-cyano-3-[(4-methylphenyl)amino]-2-butenamide
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Overview
Description
2-cyano-3-[(4-methylphenyl)amino]-2-butenamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for treating various types of cancer. It selectively targets the Bruton's tyrosine kinase (BTK) pathway, which is involved in the growth and survival of cancer cells.
Mechanism of Action
2-cyano-3-[(4-methylphenyl)amino]-2-butenamide selectively targets the BTK pathway, which is involved in the activation of various signaling pathways that promote cancer cell proliferation and survival. BTK is a key mediator of B-cell receptor signaling, which is important for the growth and survival of B-cell lymphomas and leukemias. 2-cyano-3-[(4-methylphenyl)amino]-2-butenamide binds to the active site of BTK and inhibits its activity, thereby blocking the downstream signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects:
2-cyano-3-[(4-methylphenyl)amino]-2-butenamide has been shown to have potent anti-cancer activity in preclinical models of various types of cancer. It inhibits the growth and survival of cancer cells by blocking the BTK pathway, which is involved in the activation of various signaling pathways that promote cancer cell proliferation and survival. 2-cyano-3-[(4-methylphenyl)amino]-2-butenamide has also been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and immunotherapy. However, further studies are needed to determine the optimal dosing and safety profile of 2-cyano-3-[(4-methylphenyl)amino]-2-butenamide in humans.
Advantages and Limitations for Lab Experiments
One advantage of 2-cyano-3-[(4-methylphenyl)amino]-2-butenamide is its selective targeting of the BTK pathway, which makes it a promising therapeutic agent for treating various types of cancer. However, one limitation is its relatively low yield in the synthesis process, which may limit its availability and accessibility for research purposes.
Future Directions
There are several future directions for the research and development of 2-cyano-3-[(4-methylphenyl)amino]-2-butenamide. One direction is to further optimize the synthesis method to increase the yield and availability of the compound for research purposes. Another direction is to conduct clinical trials to determine the safety and efficacy of 2-cyano-3-[(4-methylphenyl)amino]-2-butenamide in humans. Additionally, further studies are needed to determine the optimal dosing and combination therapies for 2-cyano-3-[(4-methylphenyl)amino]-2-butenamide in various types of cancer. Finally, there is a need for further research to understand the mechanisms of resistance to 2-cyano-3-[(4-methylphenyl)amino]-2-butenamide and to develop strategies to overcome this resistance.
Synthesis Methods
The synthesis of 2-cyano-3-[(4-methylphenyl)amino]-2-butenamide involves several steps, including the reaction of 4-methylphenylamine with acrylonitrile to form 2-cyano-3-[(4-methylphenyl)amino]-2-propenenitrile, which is then reacted with N,N-dimethylformamide dimethyl acetal to form the final product. The overall yield of this synthesis method is around 30%.
Scientific Research Applications
2-cyano-3-[(4-methylphenyl)amino]-2-butenamide has been extensively studied in preclinical models of various types of cancer, including lymphoma, leukemia, and solid tumors. It has been shown to inhibit the growth and survival of cancer cells by blocking the BTK pathway, which is involved in the activation of various signaling pathways that promote cancer cell proliferation and survival. 2-cyano-3-[(4-methylphenyl)amino]-2-butenamide has also been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and immunotherapy.
properties
IUPAC Name |
(E)-2-cyano-3-(4-methylanilino)but-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-8-3-5-10(6-4-8)15-9(2)11(7-13)12(14)16/h3-6,15H,1-2H3,(H2,14,16)/b11-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMZDNPPPFLGOOH-PKNBQFBNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=C(C#N)C(=O)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N/C(=C(\C#N)/C(=O)N)/C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-3-[(4-methylphenyl)amino]-2-butenamide |
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